Product packaging for Limonene(Cat. No.:CAS No. 65996-98-7)

Limonene

Cat. No.: B3429757
CAS No.: 65996-98-7
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Description

Limonene (C10H16) is a cyclic monoterpene and the major component of citrus fruit peel oils . It is a colorless liquid at room temperature and is characterized by its distinctive orange aroma . This compound is widely utilized as a bio-based solvent in cleaning products and as a flavor and fragrance agent in the food and cosmetics industries due to its natural origin and favorable safety profile . In scientific research, D-limonene has demonstrated significant and versatile pharmacological activities across a broad spectrum of preclinical models, showing particular promise in oncology, metabolic diseases, and neuroprotection . In cancer research, this compound exhibits robust anti-carcinogenic effects through multiple mechanisms. Studies in breast cancer models indicate it induces apoptosis by modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2, and can disrupt key oncogenic signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt . Its efficacy extends to hepatocellular carcinoma, where it has been shown to suppress tumorigenesis by enhancing apoptotic signals (increasing p53 and BAX), reducing proliferation markers (Ki-67), and combating oxidative stress and inflammation through the upregulation of Nrf2 and suppression of NF-κB . Early-phase clinical trials have shown that this compound is well-tolerated and biologically active in humans, with one study noting a correlation between its intake and reduced cyclin D1 expression in breast tumor tissues . Beyond oncology, this compound displays substantial therapeutic potential for non-neoplastic diseases. Its antidiabetic activity is linked to the inhibition of the protein glycation process . Research also highlights its neuroprotective properties, where its antioxidant and anti-inflammatory capacities help counteract the oxidative stress and neuroinflammation that are hallmarks of various neurodegenerative diseases . Furthermore, this compound offers gastroprotective benefits by increasing gastric mucus production and neutralizing gastric acid, providing a rationale for its investigation in conditions like peptic ulcer disease and GERD . The compound's low toxicity and high bioavailability support its relevance for continued translational investigation . This product is supplied For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B3429757 Limonene CAS No. 65996-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
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InChI Key

XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Molecular Formula

C10H16
Record name DIPENTENE
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Related CAS

9003-73-0
Record name Polylimonene
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DSSTOX Substance ID

DTXSID2029612
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Molecular Weight

136.23 g/mol
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Physical Description

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon.
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Boiling Point

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F
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Flash Point

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F
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Solubility

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether.
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Density

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/
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Impurities

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene).
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Color/Form

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid

CAS No.

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0
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Melting Point

-40 °F (USCG, 1999), -95.5 °C, -40 °F
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Advanced Biosynthetic Pathways and Metabolic Engineering

Plant Biosynthesis: Methylerythritol 4-Phosphate (MEP) Pathway Integration

In plants, the biosynthesis of limonene (B3431351) primarily occurs within plastids and utilizes the methylerythritol 4-phosphate (MEP) pathway for the supply of its five-carbon precursors. researchgate.netacademicjournals.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.netacademicjournals.org

Geranyl Diphosphate (B83284) (GPP) Formation and this compound Synthase Catalysis

The MEP pathway culminates in the formation of two isomeric five-carbon molecules: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). academicjournals.org These are the fundamental building blocks for all terpenoids. Geranyl diphosphate (GPP), the direct precursor to this compound, is formed through the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS). researchgate.net

The final and decisive step in this compound biosynthesis is the cyclization of GPP, catalyzed by the enzyme this compound synthase (LS). researchgate.netwikipedia.org This enzyme facilitates an intramolecular cyclization of the linear GPP molecule to form the characteristic cyclic structure of this compound. nih.govresearchgate.net The reaction mechanism involves an initial ionization of GPP to a geranyl cation, followed by a series of conformational changes and ring closure to yield the this compound product. nih.govnih.gov The stereochemistry of the final product, either (+)-limonene or (-)-limonene (B1674923), is determined by the specific isoform of this compound synthase. nih.gov

Genetic Regulation of this compound Biosynthesis in Plant Systems

The production of this compound in plants is a tightly regulated process, influenced by genetic and developmental factors. The expression of genes encoding key enzymes in the MEP pathway and this compound synthase itself is often tissue-specific and can be induced by various environmental cues. For instance, studies in Perilla frutescens have identified specific genes that control the induction of monoterpene biosynthesis and the activity of this compound synthase, highlighting the genetic basis for chemotypic variations within a species. ndl.go.jp In citrus species, the abundance of different terpenes, including this compound, changes with the developmental stage of the fruit, and this is correlated with the differential expression of numerous genes, including terpene synthase (TPS) genes and transcription factors. mdpi.com Overexpression of a cytosolic this compound synthase in transgenic tobacco plants has demonstrated that while a GPP pool exists in the cytosol, it is limited, underscoring the compartmentalization and regulation of precursor supply. academicjournals.org

Microbial Biosynthesis: Mevalonate (B85504) (MVA) Pathway and Heterologous Expression Systems

Microorganisms offer a promising alternative for this compound production through metabolic engineering. Unlike plants, many microbes, including the commonly used yeast Saccharomyces cerevisiae, naturally utilize the mevalonate (MVA) pathway to synthesize IPP and DMAPP from acetyl-CoA. researchgate.netijbbku.com This pathway provides the necessary precursors for heterologous this compound production when a plant-derived this compound synthase gene is introduced. ijbbku.comsemanticscholar.org

Engineering Escherichia coli for Enhanced this compound Production

Escherichia coli has been extensively engineered for this compound production by introducing the MVA pathway, as it does not naturally possess it. ijbbku.comnih.govgenscript.com This involves the heterologous expression of a series of genes encoding the enzymes of the MVA pathway, often from Saccharomyces cerevisiae or other organisms. ijbbku.comresearchgate.net Once the precursor GPP is available, the introduction of a this compound synthase gene from a plant source, such as Mentha spicata (spearmint), directs the flux towards this compound. ijbbku.comnih.gov

Significant improvements in this compound titers have been achieved through various metabolic engineering strategies in E. coli. These include optimizing the expression levels of MVA pathway enzymes to balance the metabolic flux and avoid the accumulation of toxic intermediates. acs.org For example, a strain containing all the mevalonate pathway genes on a single plasmid achieved this compound titers of over 400 mg/L from glucose. nih.govgenscript.com Further process optimization, such as using fed-batch fermentation and in situ product removal, has led to gram-scale production, with titers reaching up to 3.6 g/L. nih.gov

Organism Engineering Strategy Key Genes/Pathways Reported this compound Titer
Escherichia coliHeterologous expression of MVA pathway and this compound synthase.MVA pathway genes, Mentha spicata this compound synthase.>400 mg/L nih.govgenscript.com
Escherichia coliFed-batch fermentation with an organic phase for in situ product removal.Optimized MVA pathway and this compound synthase expression.3.6 g/L nih.gov
Escherichia coliCell-free system using enriched lysates.MVA pathway enzymes, this compound synthase.90.2 mg/L oup.com

Engineering Saccharomyces cerevisiae for Orthogonal this compound Biosynthesis

Saccharomyces cerevisiae is another attractive host for this compound production due to its native MVA pathway. ijbbku.comacs.org However, the endogenous metabolic flux towards GPP is often a limiting factor. To circumvent this, an "orthogonal" biosynthetic pathway has been engineered. acs.orgnih.gov This approach involves introducing a neryl diphosphate synthase (NDPS1) which converts IPP and DMAPP to neryl diphosphate (NPP), an isomer of GPP. A plant-derived this compound synthase that can utilize NPP is then co-expressed, creating a synthetic pathway that is orthogonal to the native metabolism. acs.orgnih.gov

This orthogonal engineering strategy, combined with the downregulation of competing pathways, has led to significant increases in this compound production. For instance, by chromosomally regulating the expression of ERG20, a gene that diverts GPP to other products, an engineered strain produced 917.7 mg/L of this compound in fed-batch fermentation. nih.gov Further optimization of precursor supply, such as enhancing the acetyl-CoA and NADPH pools, and compartmentalizing the pathway in mitochondria, has pushed this compound titers to as high as 2.63 g/L in a 3 L fermenter. acs.org

Organism Engineering Strategy Key Genes/Pathways Reported this compound Titer
Saccharomyces cerevisiaeDe novo synthesis.Heterologous this compound synthase.46.96 mg/L acs.org
Saccharomyces cerevisiaeOrthogonal biosynthetic pathway.SlNDPS1, plant this compound synthase, downregulation of ERG20.917.7 mg/L nih.gov
Saccharomyces cerevisiaeCombinatorial engineering, mitochondrial compartmentalization.Enhanced acetyl-CoA and NADPH supply, optimized this compound synthase expression.2.63 g/L acs.org
Saccharomyces cerevisiaeOverexpression of key MVA pathway genes.tHMGR1, ERG12, IDI1.62.31 mg/L oup.com

Cyanobacterial Biosynthesis of this compound

Cyanobacteria present a unique platform for this compound production as they are photosynthetic and can directly convert CO2 into this compound using light energy. ijbbku.compnas.orgnih.gov These organisms utilize the MEP pathway, similar to plants, to produce the IPP and DMAPP precursors. pnas.orgnih.gov The heterologous expression of a this compound synthase gene is sufficient to enable this compound production in cyanobacteria. mdpi.com

Initial efforts in engineering cyanobacteria for this compound production resulted in low titers. pnas.org However, computational modeling and synthetic biology approaches have identified that the downstream terpene synthase is a key metabolic flux-controlling node. pnas.org By enhancing the expression of this compound synthase, a significant increase in productivity has been achieved. Further combinatorial metabolic engineering to optimize the expression of genes in the upstream MEP pathway and geranyl pyrophosphate synthase has led to even higher production levels. nih.gov For example, an engineered strain of Synechococcus elongatus UTEX 2973 produced 16.4 mg/L of this compound at a rate of 8.2 mg/L/day. nih.gov Studies have also shown that balancing the ATP/NADPH ratio is crucial for optimizing both photosynthesis and this compound production. frontiersin.org

Organism Engineering Strategy Key Genes/Pathways Reported this compound Titer/Productivity
Synechococcus elongatus PCC 7942Enhanced expression of this compound synthase.Mentha spicata this compound synthase.Over 100-fold increase in productivity. pnas.org
Synechococcus elongatus UTEX 2973Combinatorial metabolic engineering.Optimized MEP pathway genes, geranyl pyrophosphate synthase, this compound synthase.16.4 mg/L (8.2 mg/L/day) nih.gov
Synechococcus sp. PCC 7002Heterologous expression of this compound synthase.This compound synthase.4 mg/L over 96 hours. frontiersin.org

Enzymatic Mechanisms and Catalytic Specificity of this compound Synthases

This compound synthases (LS) are pivotal enzymes in the biosynthesis of monoterpenes, catalyzing the complex cyclization of an acyclic precursor into the cyclic olefin, this compound. nih.gov These enzymes are classified as monoterpene synthases and are responsible for the enormous structural diversity observed in this class of metabolites. nih.govacs.org The catalytic process is a model for understanding terpenoid cyclase catalysis due to the relative simplicity of the reaction that converts geranyl diphosphate (GPP) to this compound. nih.govpnas.org

The enzymatic reaction begins with the binding of the substrate, geranyl diphosphate (GPP), within the active site of the enzyme. nih.gov This is followed by the metal ion-dependent ionization of the diphosphate group, typically facilitated by Mg²⁺ or Mn²⁺, to generate a high-energy, allylic carbocation intermediate. pnas.orgnih.gov The enzyme then meticulously controls the reactivity of this intermediate to guide the formation of the final product. nih.gov

A key step in the proposed mechanism for all monoterpene synthases is the isomerization of GPP to either (3R)- or (3S)-linalyl diphosphate (LPP). nih.gov This isomerization allows for the necessary rotation around the C2-C3 bond, positioning the C1 in proximity to C6 for cyclization. nih.gov The subsequent release of the diphosphate group from LPP generates a linalyl cation. An anti-SN' cyclization is then facilitated by the proximity of the C6-C7 double bond to the positive charge, leading to the formation of a terpinyl cation intermediate. nih.gov The reaction is terminated by a deprotonation step, yielding the final this compound product. nih.gov Specifically, in the case of (4S)-limonene synthase, deprotonation from the methyl group adjacent to the carbocation (C8 of the original GPP) results in the formation of (–)-(4S)-limonene as the major product. nih.gov

The catalytic specificity of this compound synthases is remarkable, not only in guiding the specific cyclization cascade but also in determining the stereochemistry of the final product, producing either (+)-(4R)-limonene or (–)-(4S)-limonene. nih.gov This enantiospecificity is dictated by the initial conformation in which GPP binds to the enzyme's active site. pnas.orgnih.gov

Detailed structural and mutational studies have identified key amino acid residues within the active site that are crucial for catalysis and specificity. For instance, in (4S)-limonene synthase from spearmint (Mentha spicata), residues W324 and H579 have been shown to play critical roles in stabilizing the intermediate carbocations. nih.gov Mutagenesis of these residues leads to a significant decrease in enzyme activity and the formation of acyclic or alternative cyclic products, indicating a disruption of the normal catalytic pathway. nih.gov Further research has highlighted the importance of a tyrosine residue (Y573) in the active site, where both the aromatic ring and the hydroxyl group are essential for catalysis. researchgate.net

The catalytic efficiency of this compound synthases can be quantified by their kinetic parameters. These values provide insight into the enzyme's affinity for its substrate and its turnover rate.

Table 1: Kinetic Parameters of Wild-Type and Mutant this compound Synthases

Enzyme Substrate K_m (µM) k_cat (s⁻¹) Source
(4S)-Limonene Synthase (Wild-Type) GPP 12.6 0.037 nih.gov
(+)-Limonene Synthase (Wild-Type) GPP 29.79 ± 7.83 0.0905 ± 0.0070 brandeis.edu
(+)-Limonene Synthase (Wild-Type) DFGPP 20.50 ± 1.05 0.00144 ± 0.00002 brandeis.edu

Mutational studies have also been instrumental in dissecting the roles of specific active site residues. By creating variants with single amino acid substitutions, researchers can observe the impact on product distribution and catalytic activity, further elucidating the structure-function relationship of these enzymes.

Table 2: Product Distribution of Wild-Type and Mutant (4S)-Limonene Synthases

Enzyme Variant (-)-Limonene (%) Myrcene (%) α-Pinene (%) β-Pinene (%) Other Products (%) Source
Wild-Type 96 2 <2 <2 - nih.gov
W324A - High - - Linalool, Terpineol nih.gov
H579A - High - - Linalool, Terpineol nih.gov

These detailed investigations into the enzymatic mechanisms and catalytic specificity of this compound synthases not only advance our fundamental understanding of terpene biosynthesis but also provide a foundation for the metabolic engineering of these enzymes to produce specific, high-value terpene products for various industrial applications. csuchico.edu

Sophisticated Analytical Methodologies in Limonene Research

Advanced Chromatographic Techniques for Limonene (B3431351) Separation and Quantification

Chromatography is a fundamental tool for the separation of chemical compounds. In the context of this compound analysis, advanced techniques are employed to handle the complexities of various sample matrices, from essential oils to biological tissues.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. dergipark.org.trlongdom.org It is considered a "gold standard" for measuring trace amounts of volatile organic molecules within biological matrices. nih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative and quantitative analysis. longdom.org

In the analysis of this compound, GC-MS is instrumental in separating it from other components in complex mixtures such as essential oils or biological samples. nih.govacs.org The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint. s4science.at

For the quantification of this compound in complex matrices like adipose tissue, a sensitive GC-MS assay can be developed. nih.gov This often involves a sample preparation step, such as saponification and solvent extraction, followed by analysis using selected ion monitoring (SIM) mode. SIM mode increases the sensitivity of the analysis by focusing on specific ion fragments characteristic of this compound, allowing for the detection of very low concentrations. nih.govresearchgate.net For instance, a linear calibration curve can be established over a specific mass range of d-limonene per gram of adipose tissue, demonstrating the method's precision and accuracy. nih.gov

The versatility of GC-MS also extends to the analysis of this compound derivatives, such as its oxidation products. researchgate.net Techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to lower the detection limits and overcome matrix interferences when analyzing these derivatives in various products. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and the ability to perform quantitative analysis. nih.govhumanjournals.com It is a versatile, rapid, and cost-effective technique for the analysis of a wide range of compounds, including those found in complex natural product extracts. nih.govjetir.org

For this compound analysis, HPTLC provides a reliable method for its quantification. The separation is performed on a high-performance plate, typically silica gel 60F254, using a suitable mobile phase. jetir.org For example, a mobile phase of chloroform and methanol in an 8:2 v/v ratio has been used for the separation of this compound. jetir.org Detection is often carried out under UV light at a specific wavelength, such as 254 nm, where this compound absorbs light. jetir.org

The retention factor (Rf) value is a key parameter in HPTLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, a characteristic Rf value can be determined under specific chromatographic conditions. jetir.org Quantitative analysis is achieved by applying standard solutions of known concentrations to the plate alongside the sample. After development, the plate is scanned with a densitometer, and the peak areas of the standard and sample spots are used to calculate the concentration of this compound in the sample. jetir.org

HPTLC is particularly advantageous for its ability to handle multiple samples simultaneously on a single plate, which significantly speeds up the analysis process. humanjournals.comjetir.org

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the chemical structure of molecules and assessing their purity. For this compound and its derivatives, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. dergipark.org.tr It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net In the context of this compound research, NMR is crucial for characterizing its derivatives. tandfonline.com

Both ¹H NMR and ¹³C NMR are employed to elucidate the structure of newly synthesized this compound derivatives. tandfonline.com For example, in the synthesis of a novel this compound-bis(isoxazole)-thiazolidinone hybrid, ¹H and ¹³C NMR spectral data were used for structural identification. tandfonline.com The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide a wealth of information about the connectivity of atoms within the molecule.

Comparing the NMR spectra of the starting material (this compound) with the final product allows researchers to confirm that the desired chemical transformation has occurred and to verify the structure of the new derivative. researchgate.netresearchgate.net For instance, the appearance of new signals or the disappearance of signals corresponding to the starting material can indicate the formation of the derivative.

Mass Spectrometry (MS) for Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules by measuring their mass-to-charge ratio. nih.govnih.gov In this compound research, MS, often coupled with a chromatographic separation method like liquid chromatography (LC-MS), is a key tool for identifying its metabolites in biological samples such as plasma, urine, and liver tissue. nih.govnih.govresearchgate.net

When this compound is metabolized in the body, it undergoes various chemical transformations, resulting in the formation of different metabolites. nih.govnih.gov LC-MS allows for the separation of these metabolites from the biological matrix, and the mass spectrometer then provides information about their molecular weight and fragmentation patterns. nih.gov

For example, studies have used reversed-phase HPLC coupled with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) MS to identify major this compound metabolites in human plasma and urine. nih.gov Some of the identified metabolites include this compound-1,2-diol, this compound-8,9-diol, perillic acid, and dihydroperillic acid. nih.gov High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, aiding in the confident identification of metabolites. researchgate.net

Chiral Analysis of this compound Enantiomers

This compound exists as two enantiomers, (R)-(+)-limonene and (S)-(−)-limonene, which are non-superimposable mirror images of each other. scienceinschool.org These enantiomers can have different biological and sensory properties. scienceinschool.orgoup.com Therefore, the ability to separate and quantify the individual enantiomers, known as chiral analysis, is of significant importance.

Multidimensional gas chromatography (MDGC) is a powerful technique for the direct chiral separation of this compound enantiomers in complex mixtures like essential oils. oup.comnih.govuclm.es This method uses two columns: a primary achiral column for a preliminary separation and a secondary chiral column for the enantiomeric separation. oup.comacs.org The use of cyclodextrin-based chiral stationary phases is common for this purpose. oup.comnih.gov The heart-cutting technique is often employed, where the portion of the eluent from the first column containing the this compound is selectively transferred to the second, chiral column for the separation of the enantiomers. oup.com This approach eliminates interferences from the sample matrix and protects the chiral column from contamination. oup.com

The enantiomeric ratio of this compound can vary depending on its source. For example, this compound from citrus peels is almost entirely the (+)-limonene enantiomer, while the enantiomeric composition in other plants can be more variable. nih.gov Gas chromatography with a chiral column and mass spectrometry detection is used to quantify the enantiomeric ratios of this compound from different emission sources, such as volatile chemical products versus conifers. nih.gov

The ability to distinguish between this compound enantiomers is crucial for quality control, determining the origin of essential oils, and understanding the biological activity of each enantiomer. oup.comacs.org

Interactive Data Table: Analytical Techniques for this compound

Analytical TechniqueApplicationKey Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and quantification of this compound and its derivatives in complex matrices.Molecular weight, fragmentation pattern, concentration.
High-Performance Thin-Layer Chromatography (HPTLC)Quantification of this compound in extracts.Retention factor (Rf), concentration.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of this compound derivatives.Carbon-hydrogen framework, connectivity of atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of this compound metabolites in biological samples.Molecular weight and structure of metabolites.
Multidimensional Gas Chromatography (MDGC)Chiral separation of this compound enantiomers.Enantiomeric ratio and excess.

Polarimetric and Chiral Chromatography Methods

The chiral nature of this compound, existing as (R)-(+)-limonene and (S)-(-)-limonene, requires analytical methods that can differentiate between these two enantiomers. Polarimetry and chiral chromatography are the primary techniques employed for this purpose.

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. This method can be a rapid and direct way to quantify chiral substances in a sample, provided the matrix itself does not interfere with the measurement. For instance, polarimetry has been validated for the quantification of this compound-loaded nanoemulsions. The principle relies on the direct relationship between the observed angle of optical rotation and the concentration of the chiral analyte. However, a limitation of this technique is its potential lack of specificity if other chiral compounds are present in the sample matrix.

Chiral Chromatography encompasses a suite of techniques that utilize a chiral stationary phase (CSP) to achieve the separation of enantiomers. Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. When coupled with a chiral column, typically containing cyclodextrin derivatives, GC can effectively separate (R)- and (S)-limonene. Multidimensional gas chromatography-mass spectrometry (MDGC-MS) is an even more advanced approach that provides high-resolution separation and definitive identification of enantiomers in complex mixtures, such as essential oils. This technique has been successfully applied to determine the enantiomeric excess of this compound in various citrus oils.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are other powerful chiral separation techniques. These methods are particularly useful for the analysis of less volatile or thermally labile this compound derivatives. The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation of the enantiomers.

Table 1: Comparison of Analytical Methods for this compound Enantiomer Analysis


TechniquePrinciple of Separation/DetectionCommon ApplicationAdvantagesLimitations
PolarimetryMeasures the rotation of plane-polarized light by chiral molecules.Quantification of enantiomeric excess in pure or simple mixtures.Rapid, non-destructive, and direct measurement.Requires a transparent sample and is susceptible to interference from other chiral compounds.
Chiral Gas Chromatography (GC)Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of volatile enantiomers like this compound in essential oils and other complex matrices.High resolution and sensitivity, can be coupled with mass spectrometry (MS) for identification.Limited to thermally stable and volatile compounds.
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Separation of a wide range of non-volatile or thermally sensitive this compound derivatives.Versatile, with a wide range of available chiral stationary phases.May require derivatization of the analyte.
Chiral Supercritical Fluid Chromatography (SFC)Utilizes a supercritical fluid as the mobile phase for enantiomeric separation on a chiral stationary phase.Preparative and analytical scale separation of enantiomers.Faster than HPLC with lower solvent consumption.Requires specialized equipment.

Table of Chemical Compounds Mentioned

Compound Name
This compound
(R)-(+)-limonene
(S)-(-)-limonene
α-terpineol
Carveol (B46549)
Carvone (B1668592)
Perillyl alcohol
This compound-1,2-diol
Terpinen-4-ol
Menthol
Chloroform
Methanol
Dihydroperillic acid
cis-carveol
trans-carveol
Perillic acid
This compound-8,9-diol

Mechanistic Investigations of Biological Activities Pre Clinical Focus

Elucidation of Antimicrobial Mechanisms

Limonene (B3431351) has demonstrated a broad spectrum of activity against various pathogenic microorganisms. Its antimicrobial efficacy stems from its ability to disrupt fundamental cellular structures and interfere with essential intracellular processes.

Effects on Cellular Morphology and Membrane Integrity

A primary mechanism of this compound's antimicrobial action involves the disruption of microbial cell membranes. Being a lipophilic compound, this compound can readily partition into the lipid bilayer of bacterial and fungal cell membranes, leading to a loss of structural integrity. ms-editions.clresearchgate.net This disruption manifests as altered cellular morphology, increased membrane permeability, and ultimately, cell lysis.

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies have visually confirmed these effects, revealing significant damage to the cell walls and membranes of bacteria such as Staphylococcus aureus and Listeria monocytogenes following treatment with this compound. nih.gov This damage leads to the leakage of vital intracellular components, including nucleic acids and proteins, which is a key indicator of compromised membrane integrity. nih.govnih.govnih.gov The increase in membrane permeability has been further substantiated by assays showing the leakage of 260 nm absorbing materials (indicative of nucleic acids) and an increase in the uptake of fluorescent dyes like propidium iodide, which can only enter cells with damaged membranes. nih.govnih.gov

Interactive Data Table: Effects of this compound on Bacterial Membrane Integrity
MicroorganismThis compound ConcentrationObserved EffectsReference
Listeria monocytogenes1 and 2 x MICIncreased membrane conductivity, leakage of nucleic acids and proteins. nih.gov
Escherichia coli1x MICMembrane disruption, cellular leakage. nih.gov
Staphylococcus aureusMIC (20 ml/L)Destruction of cell morphology and cell wall integrity. nih.gov

Modulation of Intracellular Processes

Beyond direct membrane damage, this compound interferes with critical intracellular functions, further contributing to its antimicrobial effects.

One of the key intracellular targets is energy metabolism. Studies have shown that this compound can lead to a significant decrease in intracellular ATP content in bacteria like L. monocytogenes. nih.govresearchgate.net This is achieved by inhibiting the activity of ATPase enzymes and the respiratory chain complexes, which are crucial for ATP synthesis. nih.govresearchgate.net The disruption of the proton motive force and the collapse of the membrane potential are also contributing factors to this energy depletion.

Furthermore, this compound has been shown to interfere with the synthesis of essential macromolecules. Evidence suggests that it can interact with DNA, potentially unwinding the plasmid structure and thereby inhibiting DNA transcription and translation processes. nih.govnih.gov While the direct inhibition of protein synthesis has been observed, the precise mechanisms are still under investigation. mdpi.com Some studies also suggest that this compound can inhibit the isoprenylation of proteins, a post-translational modification essential for the function of many proteins involved in cellular signaling and survival, although this mechanism is more extensively studied in the context of its anticancer activity.

Mechanistic Investigations of Antineoplastic Activities

This compound has demonstrated promising antineoplastic properties in a variety of cancer cell lines. Its anticancer effects are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of key intracellular signaling pathways that govern cell growth and survival.

Apoptosis Induction Pathways

A significant component of this compound's anticancer activity is its ability to induce apoptosis in cancer cells. This is primarily achieved through the intrinsic or mitochondrial pathway of apoptosis.

This compound treatment has been shown to modulate the expression of key proteins in the Bcl-2 family, which are critical regulators of the mitochondrial pathway. nih.govspandidos-publications.comfrontiersin.orgresearchgate.netmdpi.com Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.comresearchgate.netmdpi.commdpi.com This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. nih.govspandidos-publications.com

The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases, known as caspases. This compound has been observed to induce the activation of caspase-9, the initiator caspase in the mitochondrial pathway, and subsequently, the executioner caspase-3. nih.govspandidos-publications.commdpi.comresearchgate.net Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Interactive Data Table: Pro-Apoptotic Effects of this compound on Cancer Cells
Cancer Cell LineThis compound ConcentrationKey FindingsReference
T24 (Bladder Cancer)9, 18, 36 µMIncreased apoptotic cells (5.35%, 15.61%, 34.71% respectively), increased Bax and caspase-3, decreased Bcl-2. researchgate.net
Caco-2 (Colorectal)18.6 µM (IC50)Increased levels of caspase-3 and Bax, decreased Bcl-2. mdpi.comnih.gov
LS174T (Colon Cancer)Dose-dependentIncreased Bax/Bcl-2 ratio, activation of caspase-9 and -3. nih.govspandidos-publications.com

Cell Cycle Regulation and Proliferation Inhibition

In addition to inducing apoptosis, this compound can inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Several studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase. researchgate.net For instance, in T24 human bladder cancer cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle, with up to 73% of cells arrested at this phase at higher concentrations. researchgate.net

This cell cycle arrest prevents cancer cells from proceeding through mitosis, thereby halting their proliferation. The precise molecular mechanisms underlying this G2/M arrest are still being elucidated but are thought to involve the modulation of key cell cycle regulatory proteins.

Modulation of Intracellular Signaling Pathways

This compound exerts its antineoplastic effects by targeting key intracellular signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation. Two of the most well-studied pathways in this context are the PI3K/Akt and ERK pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, and its overactivation is common in many cancers. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of Akt, a key downstream effector of PI3K. researchgate.netnih.govnih.gov By inhibiting Akt phosphorylation, this compound can promote apoptosis and suppress cell survival signals. nih.govnih.gov

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Studies have indicated that this compound can modulate this pathway by reducing the phosphorylation of ERK1/2. researchgate.net The inhibition of ERK phosphorylation can lead to decreased cell proliferation and survival. frontiersin.orgresearchgate.net

Induction of Reactive Oxygen Species (ROS)

In the context of cancer research, this compound has been observed to paradoxically induce reactive oxygen species (ROS) in tumor cells, a mechanism that contributes to its anti-cancer effects. While often touted for its antioxidant properties in healthy cells, in cancer cells, d-limonene can act as a pro-oxidant, leading to increased ROS levels. This elevation in ROS can trigger oxidative stress, which in turn can lead to cellular damage and apoptosis (programmed cell death) in malignant cells. nih.govresearchgate.net

For instance, in human colorectal adenocarcinoma cells (Caco-2), treatment with d-limonene led to a significant increase in ROS formation. This was accompanied by a decrease in the cellular antioxidant glutathione (GSH), indicating a shift towards an oxidative state within the cancer cells. nih.gov This pro-oxidant activity is a key component of its ability to induce apoptosis, as evidenced by the concurrent activation of caspase-3 and an increased Bax/Bcl-2 ratio, hallmarks of the apoptotic cascade. nih.govmdpi.com

The induction of ROS by this compound is not a standalone event but is integrated with other signaling pathways. The increased oxidative stress can lead to the activation of stress-related pathways, such as the p38 MAPK pathway, which can further promote apoptosis. nih.gov This dual role, acting as an antioxidant in normal cells and a pro-oxidant in cancer cells, highlights the complexity of this compound's biological activities and its potential as a selective anti-cancer agent.

Anti-inflammatory Pathways and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in a variety of pre-clinical models. mdpi.comnih.gov Its mechanisms of action are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways.

Cytokine Production Modulation

A primary mechanism through which this compound exerts its anti-inflammatory effects is by modulating the production of cytokines. In various studies, this compound has been shown to decrease the levels of pro-inflammatory cytokines while in some cases increasing the levels of anti-inflammatory cytokines. nih.govnih.govunesp.br

Specifically, d-limonene has been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.govnih.gov This reduction in pro-inflammatory cytokines has been observed in different models, including in macrophages and in animal models of intestinal and neuroinflammation. nih.govnih.govnih.gov For example, in a study with RAW 264.7 macrophages, d-limonene dose-dependently decreased the secretion of TNF-α, IL-1β, and IL-6. nih.gov Furthermore, in a rat model of colitis, this compound administration led to lower serum concentrations of TNF-α and peripheral IL-6. researchgate.net

Antioxidant Defense Mechanisms at Cellular Level

This compound enhances cellular antioxidant defenses, which contributes to its anti-inflammatory and protective effects. It has been shown to upregulate the expression and activity of several key antioxidant enzymes. frontiersin.orgresearchgate.net This is primarily achieved through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. nih.govresearchgate.net

Upon activation by this compound, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to their transcription. researchgate.net Pre-clinical studies have demonstrated that this compound treatment can increase the expression of Nrf2-dependent enzymes, including heme oxygenase 1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and γ-glutamylcysteine synthetase (γ-GCLC). researchgate.net

Furthermore, this compound has been observed to increase the levels and/or activity of other critical antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govresearchgate.netsciety.org By bolstering these endogenous antioxidant systems, this compound helps to neutralize ROS, reduce oxidative stress, and thereby mitigate inflammation and cellular damage. frontiersin.orgsciety.org

Neurobiological Effects in Animal Models (mechanistic insights)

Pre-clinical studies in animal models have revealed several neurobiological effects of this compound, suggesting its potential as a neuroprotective and anxiolytic agent. The underlying mechanisms appear to involve the modulation of various neurotransmitter systems. caringsunshine.com

This compound has been shown to influence the dopaminergic and GABAergic systems. In mice, this compound treatment increased dopamine levels in the striatum and enhanced the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov It also increased the expression of GAD-67, an enzyme involved in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov The anxiolytic-like effects of this compound, observed as increased open-arm exploration in the elevated plus-maze test, were linked to these neurochemical changes. nih.gov Interestingly, the anxiolytic activity and the enhancement of GABA release were blocked by an adenosine A2A receptor antagonist, suggesting a role for this receptor in mediating this compound's effects. nih.gov

In addition to its influence on dopamine and GABA, this compound and its metabolites have been found to affect other monoamine neurotransmitters. nih.gov Animal studies have suggested that this compound may also modulate the serotonergic system, which is implicated in mood and anxiety regulation. caringsunshine.com The pleasant citrus scent of this compound is also thought to contribute to its mood-elevating effects, potentially through mechanisms related to aromatherapy. caringsunshine.com

Other Investigated Biological Activities in Pre-clinical Models

Beyond its anti-inflammatory and neurobiological effects, this compound has been investigated for a range of other biological activities in pre-clinical settings.

One of the most extensively studied areas is its chemopreventive and chemotherapeutic potential. This compound has been shown to inhibit the growth of various cancer cells in vitro and reduce tumor burden in animal models of breast, skin, liver, lung, and stomach cancer. frontiersin.orgnih.govfrontiersin.org The mechanisms underlying its anti-cancer effects are diverse and include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. nih.govresearchgate.net this compound can modulate key signaling pathways involved in cancer progression, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. mdpi.comdiff.org It has also been shown to induce phase I and phase II carcinogen-metabolizing enzymes, which can help in the detoxification of carcinogenic compounds. nih.gov

This compound has also demonstrated gastroprotective effects in animal models of gastric ulcers. nih.govresearchgate.net Its mechanism of action in this context involves an increase in gastric mucus production, which forms a protective barrier against damaging agents. nih.govresearchgate.net Studies have also pointed to the involvement of prostaglandins and the maintenance of mucosal blood flow in its gastroprotective activity. researchgate.net

Metabolism, Biotransformation, and Degradation Pathways

Microbial Biotransformation of Limonene (B3431351)

Microorganisms play a significant role in the biotransformation and degradation of this compound, utilizing it as a carbon and energy source. Various bacterial, fungal, and yeast species have been shown to metabolize this compound through diverse enzymatic pathways. core.ac.ukresearchgate.netmagtech.com.cnnih.gov This microbial activity can lead to the production of a range of oxygenated monoterpenes. researchgate.netmagtech.com.cn

Enzymatic Pathways and Key Enzymes

Microbial biotransformation of this compound is initiated by the introduction of functional groups, often through oxidation reactions catalyzed by specific enzymes. nih.gov Cytochrome P450-dependent monooxygenases are frequently involved in the initial hydroxylation of this compound at different positions on the molecule. scielo.brresearchgate.net These enzymes catalyze the insertion of an oxygen atom into the this compound structure, leading to the formation of hydroxylated products. scielo.br

Other key enzymes identified in this compound biotransformation pathways include Baeyer-Villiger monooxygenases and epoxide hydrolases, which are involved in the degradation of this compound, potentially through a C-1-oxygenated pathway. nih.gov Dehydrogenases also play a role in further modifying initial oxygenated products. For instance, perillyl alcohol can be oxidized to perillaldehyde (B36042) and then to perillic acid by the action of dehydrogenases. nih.govscielo.br Similarly, carveol (B46549) can be converted to carvone (B1668592) by a trans-carveol dehydrogenase. mdpi.com The specific enzymes involved and the resulting metabolic routes can vary depending on the microbial species and the specific enantiomer of this compound being metabolized. ethz.ch

Identification of Biotransformation Products

Microbial biotransformation of this compound yields a variety of oxygenated derivatives. Common biotransformation products identified include carveol, carvone, perillyl alcohol, and α-terpineol. core.ac.ukresearchgate.netmdpi.com Other reported products encompass this compound-1,2-diol, this compound-1,2-epoxide, perillaldehyde, perillic acid, isopiperitenol, isopiperitenone, this compound-4-ol, cis/trans-mentha-2,8-dienol, this compound-8,9-epoxide, dihydroperillic acid, uroterpinol, cryptone, γ-valerolactone, and trans-dihydrocarvone. researchgate.netnih.govnih.govgoogle.comiarc.fr

The specific products formed depend on the microorganism and the enzymatic pathways it possesses. For example, Colletotrichum nymphaeae transforms this compound into this compound-1,2-diol. researchgate.net Pseudomonas gladioli has been shown to produce α-terpineol and perillyl alcohol as major metabolites. nih.govmdpi.com Rhodococcus erythropolis DCL14 degrades D-limonene via epoxidation at the 1,2 position, leading to this compound-1,2-epoxide. google.com Grosmannia clavigera can modify (+)-limonene to produce carvone, p-mentha-2,8-dienol, perillyl alcohol, and isopiperitenol, and also degrades it to this compound-1,2-diol. nih.gov

Genetic Determinants of Microbial Degradation

The ability of microorganisms to degrade this compound is linked to the presence of specific genes encoding the necessary enzymes. The limC gene, responsible for the conversion of carveol to carvone, has been investigated as a genetic determinant in this compound degradation pathways. scielo.brresearchgate.net Studies using techniques like PCR have aimed to identify microorganisms containing the limC gene to assess their potential for this compound bioconversion. scielo.brresearchgate.net

Genome sequencing and analysis of this compound-degrading microorganisms have helped identify candidate genes involved in the biotransformation process. nih.govresearchgate.net For instance, in Klebsiella sp. O852, specific genes encoding enzymes capable of hydroxylating this compound at the six position to yield carveol, carvone, and trans-dihydrocarvone have been identified through heterologous expression studies. researchgate.net In Grosmannia clavigera, gene knockouts have indicated that this compound degradation requires distinct Baeyer-Villiger monooxygenases, an epoxide hydrolase, and an enoyl coenzyme A (enoyl-CoA) hydratase, suggesting the involvement of specific gene clusters in these processes. nih.govnih.gov

Plant Metabolic Fates of this compound

In plants, this compound is a naturally occurring monoterpene synthesized from the precursor geranyl diphosphate (B83284) (GPP) through the action of this compound synthase. researchgate.net This biosynthesis occurs via the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.netfrontiersin.org

This compound serves as a branch point for the biosynthesis of other monoterpenes in various plant species. In plants like peppermint (Mentha x piperita), this compound is hydroxylated at the C-3 position, initiating a pathway that leads to the production of compounds like menthol. frontiersin.org In spearmint (Mentha spicata), hydroxylation occurs at the C-6 position, resulting in the formation of carveol, which is then oxidized to carvone. frontiersin.org These hydroxylation steps are catalyzed by cytochrome P450 enzymes, such as this compound 3-hydroxylase and this compound-6-hydroxylase. google.com Plants exhibit highly specific biosynthetic pathways for the production of a wide array of terpenoids, with specific enzymes directing the metabolic fate of intermediates like this compound. core.ac.uk

Environmental Degradation Pathways

This compound released into the environment undergoes degradation through various processes. It is resistant to hydrolysis but can be biodegraded under aerobic conditions by microorganisms present in soil and water. who.intinchem.org

In the atmosphere, this compound is relatively volatile and primarily undergoes gas-phase reactions. who.intinchem.org It reacts rapidly with photochemically produced hydroxyl radicals, ozone, and nitrate (B79036) radicals. who.intinchem.orgindustrialchemicals.gov.au These reactions contribute to the formation of aerosols and photochemical smog. who.intinchem.orgindustrialchemicals.gov.au

Chemical Synthesis and Derivatization Strategies

Regio- and Stereoselective Synthesis of Limonene (B3431351) Derivatives

The presence of two distinct double bonds in this compound provides opportunities for regioselective reactions, targeting either the cyclic or the exocyclic olefin. Furthermore, the inherent chirality of this compound (existing as (R)-(+)- and (S)-(-)-enantiomers) allows for stereoselective transformations, leading to the formation of chiral derivatives.

Hydroxy and Epoxide Derivatives

Epoxidation is a key reaction for introducing oxygen functionality into this compound. This can occur at either the endocyclic or exocyclic double bond, leading to different epoxide isomers. For instance, epoxidation of the internal double bond of (R)-(+)-limonene using hydrogen peroxide with methyltrioxorhenium (MTO) as a catalyst yields a mixture of cis and trans-limonene oxides. scielo.br The trans-isomer is often the major product obtained through column chromatography purification. primescholars.comprimescholars.com Catalytic systems employing phosphotungstate polyoxometalates have also been shown to be effective for the selective epoxidation of this compound at the 1,2-position using H₂O₂ as an oxidant, achieving selectivities toward epoxides as high as 90%. nih.govd-nb.info

Hydroxy derivatives, such as carveols and α-terpineol, can be synthesized through various methods, including the regioselective oxyfunctionalisation of limonenes using fungal strains. For example, Penicillium citrinum has been shown to hydrate (B1144303) (R)-(+)-limonene to α-terpineol with 83% regioselectivity. researchgate.net Fusarium proliferatum can transform (R)-(+)-limonene enantiospecifically to cis-(+)-carveol. researchgate.net

Amino Alcohol and Thiosemicarbazone Derivatives

This compound β-amino alcohol derivatives are an important class of compounds synthesized through the regioselective aminolysis of this compound oxide. primescholars.comprimescholars.comiscientific.org The ring-opening of the trans-epoxide with N-alkyl and N-aryl amines in the presence of water under reflux conditions has been reported to yield this compound β-amino alcohols in fair to good yields. primescholars.comprimescholars.comnih.gov This method provides a regioselective route to introduce both nitrogen and oxygen heteroatoms into the this compound structure. primescholars.comprimescholars.com For example, the reaction of this compound epoxide with various amines like benzylamine (B48309) or morpholine (B109124) has been demonstrated. primescholars.com

Thiosemicarbazone derivatives of this compound have also been synthesized. iscientific.orgrsdjournal.org These compounds are typically prepared through reactions involving thiosemicarbazide (B42300) derivatives. mdpi.comlouisville.edu this compound-based thiosemicarbazones bearing heterocyclic moieties have been synthesized, demonstrating the ability to create complex hybrid structures. rsdjournal.org

Synthesis of Other Novel Hybrid Structures

Beyond simple functional group additions, strategies exist for synthesizing more complex, novel hybrid structures incorporating the this compound scaffold. This includes the creation of bicyclic this compound-based chiral aminodiols and spirooxazolidines through stereoselective synthesis routes. lookchem.commdpi.comacs.orgresearchgate.net These syntheses often involve intermediates derived from this compound, such as bicyclic α-methylene ketones, followed by reactions with amines and subsequent cyclizations. lookchem.comresearchgate.net

Another approach involves the functionalization of poly(this compound carbonate) (PLC) using thiol–ene click chemistry to introduce primary amine groups. acs.orgresearchgate.net These amine groups can then serve as initiation points for ring-opening polymerization (ROP) of N-carboxy anhydride (B1165640) (NCA) monomers, allowing the creation of bioderived hybrid macromolecules with polypeptide chains grafted onto the PLC backbone. acs.orgresearchgate.net Furthermore, novel this compound-bis(isoxazole)-4-thiazolidinone hybrids have been synthesized through a sequence involving N-propargylation and a 1,3-dipolar cycloaddition reaction. tandfonline.com

Enantioselective Synthesis and Chiral Resolution Approaches

Given the chirality of this compound, enantioselective synthesis and chiral resolution are crucial for obtaining derivatives with specific stereochemistries. Asymmetric epoxidation of this compound has been explored to obtain 1,2-limonene epoxides with high diastereomeric excess. researchgate.net Jacobsen epoxidation, utilizing chiral salen–metal complexes, has been applied, although achieving high enantioselectivity can be challenging and depends on the catalyst and reaction conditions. researchgate.net Recent studies have reported methods to synthesize cis- and trans-1,2-limonene epoxides with diastereomeric excess values exceeding 90% using specific catalytic systems. researchgate.net

Biogenetic-type asymmetric synthesis has also been investigated, mimicking natural pathways. lookchem.comthieme-connect.comnih.gov For example, enantioselective cyclization of neryl ether derivatives using modified aluminum reagents or chiral leaving groups has been shown to produce this compound with notable optical purity. lookchem.comthieme-connect.com

Chiral resolution of this compound and its derivatives is often achieved using chromatographic techniques. Multidimensional gas chromatography (GC) with cyclodextrin-based chiral stationary phases is an effective method for the direct enantiomeric separation of this compound in essential oils. oup.comgcms.czuctm.edu This technique allows for the determination of enantiomeric composition, which is important for evaluating the quality and origin of essential oils. oup.com

Mechanistic Aspects of Derivatization Reactions (e.g., ozonolysis, catalytic hydrogenation)

Understanding the reaction mechanisms is vital for controlling the outcome of this compound derivatization.

Ozonolysis: The reaction of this compound with ozone is a significant atmospheric process that leads to the formation of secondary organic aerosols. researchoutreach.orgresearchgate.net The mechanism involves the Criegee mechanism, where ozone adds to the double bonds to form primary ozonides. researchoutreach.orgnih.govrsc.org These primary ozonides rapidly decompose to form Criegee intermediates (CIs) and carbonyl compounds. researchoutreach.orgnih.govrsc.org The Criegee intermediates are highly reactive and can undergo further reactions, including unimolecular decay, isomerization, or reactions with water or other atmospheric trace gases. researchoutreach.orgnih.govrsc.orgacs.org The ozonolysis of this compound generates a significant amount of hydroxyl radicals (OH•). researchgate.netnih.gov The addition of O₃ can occur at both the endocyclic and exocyclic double bonds of this compound, with specific branching ratios depending on the conditions. rsc.org

Catalytic Hydrogenation: Catalytic hydrogenation of this compound typically involves the addition of hydrogen across the double bonds, leading to saturated derivatives like p-menthane (B155814) or partially saturated products like p-menthene. iscientific.orgresearchgate.netsci-hub.ruiscientific.org The reaction can be influenced by the catalyst used (e.g., Pd/C, Pd/Al₂O₃, Pt) and reaction conditions (temperature, pressure). researchgate.netsci-hub.ruiscientific.orgscholaris.ca Supported palladium catalysts can lead to side products such as terpinolene, γ-terpinene, and p-cymene, indicating that isomerization and dehydrogenation can occur alongside hydrogenation. researchgate.netsci-hub.ru The mechanism of isomerization over palladium catalysts may involve π-allyl-adsorbed species, while Lewis acid sites on alumina (B75360) supports can also play a role. researchgate.netsci-hub.ru The selectivity of hydrogenation can be controlled by varying the catalyst and pressure; for instance, low pressure hydrogenation of this compound over a Pt on Darco G-60 catalyst can selectively yield Δ⁸-p-menthene. scholaris.casci-hub.se

Ecological and Environmental Interplay of Limonene

Plant-Environment Interactions

Plants utilize volatile organic compounds (VOCs), including terpenes like limonene (B3431351), as key mediators in their interactions with the surrounding environment. senasica.gob.mxmdpi.comnih.gov These interactions encompass defense mechanisms against herbivores and pathogens, as well as communication with other plants and microorganisms. senasica.gob.mxmdpi.com

Role in Plant Defense Mechanisms (e.g., antifeedant properties)

This compound is recognized as a crucial component of plant defense systems. researchgate.netalliancechemical.comnrfhh.com It is stored in specialized structures like the oil glands of citrus fruit peels and can be released rapidly upon mechanical damage or herbivore attack. senasica.gob.mxnrfhh.comnih.gov This release serves as a direct defense mechanism. Terpenes, including this compound, can be toxic to pests and pathogens, thereby deterring them. mdpi.comnumberanalytics.com

Studies have demonstrated the antifeedant properties of this compound, meaning it can inhibit insect feeding. orientjchem.orgmdpi.com For instance, research on the horn fly, Haematobia irritans irritans, showed that laboratory-grade this compound and a this compound-based insecticide caused deterrence and affected adult mortality and larval/pupal development. researchgate.net Low concentrations of D-limonene have been reported to kill Aonidiella aurantii, and a certain concentration resulted in significant mortality of adult Sitophilus oryzae. mdpi.com

Volatile-Mediated Plant-Plant and Plant-Microorganism Interactions

Volatile organic compounds emitted by plants, including this compound, facilitate complex interactions between plants themselves and between plants and microorganisms. mdpi.comresearchgate.netmdpi.com These volatile signals can influence the behavior and growth of neighboring plants and microbial communities. researchgate.netmdpi.comresearchgate.net

Research indicates that certain volatile monoterpenes, such as this compound, are involved in plant-to-plant interactions, potentially inhibiting the growth of other plants. researchgate.netresearchgate.net This allelopathic effect can contribute to the dominance of the plant releasing the volatiles. researchgate.net

This compound also plays a role in plant-microorganism interactions. While some studies suggest inhibitory effects of this compound on certain microorganisms researchgate.netresearchgate.net, others highlight more complex relationships. For example, volatile compounds from the fungus Tolypocladium inflatum GT22, including this compound, have been shown to promote the growth of Arabidopsis plants and enhance their tolerance to stress, suggesting this compound can act as a key mediator in beneficial plant-microorganism interactions. researchgate.netnih.gov Conversely, high levels of this compound in citrus fruit peels have been suggested to attract certain fungal and bacterial pathogens, which may facilitate fruit consumption and seed dispersal by breaking down the peel barrier. senasica.gob.mxnih.govtandfonline.com

Impact on Insect Behavior (e.g., attraction, repellency)

This compound significantly impacts insect behavior, acting as either an attractant or a repellent depending on the insect species and concentration. orientjchem.orgresearchgate.netresearchgate.net This dual role highlights the complexity of volatile-mediated plant-insect interactions.

This compound has been reported to have a high repellent effect on some insect species. researchgate.net It is used as an active ingredient in insect repellents and insecticides. alliancechemical.com Studies on mosquitoes have shown that the repellent, knockdown, and killing action increased with increasing concentration of this compound. orientjchem.org

However, this compound can also act as an attractant for certain insects. For instance, studies have shown that D-limonene had an attractive effect on Haematobia irritans irritans at concentrations below 0.1%. researchgate.netmdpi.com Similarly, the brown planthopper (Nilaparvata lugens) showed preference towards (S)-limonene at low concentrations, while exhibiting avoidance at high concentrations. researchgate.netnih.gov The presence of this compound in salivary gland extracts of the Mediterranean fruit fly (Ceratitis capitata) and its role in attracting this pest to citrus fruits with high this compound levels further illustrate its attractant properties in certain contexts. senasica.gob.mxnih.govmdpi.comtandfonline.com

Here is a summary of some observed effects of this compound on insect behavior:

Insect SpeciesThis compound EffectConcentration/ContextSource(s)
Haematobia irritans irritansRepellent (high conc.), Attractant (low conc.)High concentrations for repellency/toxicity, < 0.1% for attraction researchgate.netmdpi.com
MosquitoesRepellent, Knockdown, KillingIncreased effect with increasing concentration orientjchem.org
Nilaparvata lugens (Brown Planthopper)Attractant (low conc.), Repellent (high conc.)Low concentrations for preference, high for avoidance researchgate.netnih.gov
Ceratitis capitata (Mediterranean fruit fly)AttractantAssociated with high levels in citrus fruit peels senasica.gob.mxnih.govmdpi.comtandfonline.com
Aonidiella aurantiiToxicLow concentrations mdpi.com
Sitophilus oryzaeToxicLC50 at 36.85 μL/L mdpi.com

Atmospheric Chemistry and Environmental Fate

This compound, as a volatile organic compound, is released into the atmosphere in large amounts, where it undergoes various chemical transformations. inchem.orgwho.int The atmosphere is considered a major environmental sink for this compound due to its high volatility and reactivity with atmospheric oxidants. who.intindustrialchemicals.gov.au

In the atmosphere, this compound reacts rapidly with photochemically produced hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). inchem.orgwho.intregulations.gov These reactions are crucial in determining its atmospheric lifetime and its contribution to secondary atmospheric processes. The half-lives of this compound due to reactions with these oxidants are relatively short, indicating its rapid degradation in the atmosphere. regulations.govmst.dk

Atmospheric OxidantEstimated Half-life (at 298 K)Source(s)
Hydroxyl radical (OH)0.32 to a few hours regulations.gov, 2.3-2.6 hours mst.dk regulations.govmst.dk
Ozone (O₃)25-26 minutes mst.dk mst.dk
Nitrate radical (NO₃)3.1 minutes mst.dk mst.dk

Secondary Organic Aerosol (SOA) Formation Mechanisms

The oxidation of this compound in the atmosphere is a significant contributor to the formation of secondary organic aerosols (SOA). inchem.orgindustrialchemicals.gov.aucopernicus.orgacs.org SOA is formed through the gas-phase oxidation of VOCs, and this compound is considered an important precursor due to its high emission rates and the low volatility of its oxidation products. copernicus.orgresearchdata.seresearchgate.net

The reactions of this compound with atmospheric oxidants, particularly ozone and nitrate radicals, produce a complex mixture of oxygenated organic molecules. copernicus.orgresearchdata.se These products can have low volatility and partition into the aerosol phase, contributing to SOA mass. copernicus.orgresearchdata.se Studies have identified various monomer and dimer products in the SOA formed from this compound oxidation. copernicus.orgresearchdata.seacs.org For example, the reaction of this compound with nitrate radicals has been shown to produce highly oxygenated organic molecules (HOM), including monomers and dimers, which play a crucial role in the formation and growth of SOA particles. copernicus.orgresearchdata.se

SOA formation from this compound ozonolysis also leads to water-soluble products that can act as cloud condensation nuclei (CCN). researchgate.net The mechanisms involve the formation of low-volatility products from the reactions of intermediates like Criegee intermediates and peroxy radicals. researchgate.net

Interaction with Atmospheric Molecules and Water

Beyond reactions with major oxidants, this compound also interacts with other atmospheric molecules, including water. Understanding these interactions is crucial for explaining aerosol formation and the various products obtained from competing reaction pathways. kcl.ac.ukkcl.ac.ukacs.org

Research using techniques like broadband rotational spectroscopy has shown that this compound effectively interacts with water, forming a variety of complexes. kcl.ac.ukkcl.ac.ukacs.orgrsc.orgnih.gov Multiple isomers of this compound-water complexes have been identified, where water binds to this compound through hydrogen bonding, specifically O-H···π and C-H···O interactions. kcl.ac.ukkcl.ac.ukacs.orgrsc.orgnih.gov Water has been found to preferentially bind to the endocyclic double bond of this compound. kcl.ac.ukkcl.ac.uknih.gov These findings demonstrate the ability of water to attach to this compound, enriching the knowledge of possible interactions in the atmosphere. kcl.ac.ukkcl.ac.uknih.gov

While water can impact the composition of SOA by altering formation and short-term aging mechanisms, studies on the long-term aging of this compound SOA in the presence of water vapor and liquid water suggest that the extent of change in chemical composition due to water exposure is surprisingly small compared to other aging mechanisms. acs.org

Biotechnological Applications and Production Enhancement

Microbial Bioengineering for Commercial-Scale Production

Microbial bioengineering is at the forefront of efforts to produce limonene (B3431351) on a commercial scale. researchgate.net By harnessing the metabolic machinery of microorganisms like bacteria and yeast, researchers can create cellular factories for efficient this compound synthesis. researchgate.netnih.gov This approach circumvents the limitations of plant-based production, such as fluctuating supply and quality, and the high energy consumption associated with chemical synthesis. nih.govnih.gov

The performance of engineered microbial strains is highly dependent on fermentation conditions. doaj.org Systematic optimization of these parameters is crucial for maximizing this compound titer and productivity. Key factors that are manipulated include the composition of the culture medium, temperature, pH, and strategies for in-situ product recovery to mitigate this compound's volatility and toxicity to the host cells. nih.govmdpi.com

One study focusing on the engineered yeast Rhodosporidium toruloides demonstrated a significant increase in this compound production through process optimization. By systematically adjusting variables through single-factor and orthogonal experiments, the final this compound titer was improved from 52.5 mg/L to 358.1 mg/L, representing a 586% increase. doaj.orgmdpi.com The optimal conditions identified in this study are detailed below.

Table 1: Optimized Fermentation Parameters for this compound Production in Engineered R. toruloides

Parameter Optimized Value
Culture Medium Minimal Medium (MM)
Initial pH 6.0
Temperature 22 °C
Inoculum Optical Density (OD600) 0.6
Working Volume (in 250 mL flask) 50 mL

| Solvent Overlay | 20% (v/v) Dodecane (B42187) |

A primary strategy in microbial bioengineering for this compound production involves extensive strain engineering to optimize metabolic pathways. nih.gov This often requires the introduction of heterologous pathways and the fine-tuning of gene expression to channel metabolic flux towards the desired product. bohrium.commdpi.com Microorganisms like Escherichia coli and Saccharomyces cerevisiae are common hosts for this engineering, as they naturally produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). bohrium.comnih.gov

To boost the precursor supply, the heterologous mevalonate (B85504) (MVA) pathway is frequently introduced into hosts like E. coli. mdpi.comgenscript.com Further enhancements involve overexpressing key enzymes in the native methylerythritol 4-phosphate (MEP) pathway or the introduced MVA pathway. bohrium.commdpi.com For example, overexpressing enzymes such as DXS (1-deoxy-D-xylulose-5-phosphate synthase) and IDI (isopentenyl diphosphate (B83284) isomerase) can increase the pool of precursors available for this compound synthesis. mdpi.com Downstream, the introduction of a geranyl diphosphate synthase (GPPS) and a this compound synthase (LS) directs the precursors to form this compound. mdpi.comacs.org A systematic optimization approach in E. coli led to a production of 1.29 g/L of this compound in fed-batch fermentation. acs.org

Table 2: Key Genetic Modifications for Enhanced this compound Production

Modification Strategy Target Enzyme(s)/Pathway Host Organism Outcome
Heterologous Pathway Introduction Mevalonate (MVA) Pathway E. coli Increased supply of IPP and DMAPP precursors, leading to this compound titers over 400 mg/L. genscript.com
Enzyme Overexpression DXS and IDI E. coli Enhanced metabolic flux in the MEP pathway, increasing this compound production from 4.87 mg/L to 17.4 mg/L. mdpi.com
Systematic Module Optimization MvaS, MvaE, PMK, PMD, IDI, NPPS, LS E. coli Stepwise optimization of upstream, midstream, and downstream modules resulted in a final titer of 1.29 g/L. acs.org

| Coupling with P450 Enzyme | MVA pathway, this compound Synthase, Cytochrome P450 | E. coli | Production of the this compound derivative, perillyl alcohol, at approximately 100 mg/L. genscript.com |

Biocatalysis for this compound Derivatization

Biocatalysis offers a powerful tool for converting this compound into higher-value derivatives with enhanced properties for the pharmaceutical, flavor, and fragrance industries. bohrium.commdpi.com This approach utilizes either whole microbial cells or isolated enzymes to perform specific chemical transformations on the this compound molecule. mdpi.com

Isolated enzymes provide high specificity for targeted chemical reactions under mild conditions. nih.gov For the bioconversion of this compound, key enzymes include cytochrome P450 monooxygenases, which can hydroxylate the molecule at specific positions, and peroxygenases, which can perform epoxidation. nih.govmdpi.commdpi.com For instance, a cytochrome P450 enzyme from Sphingomonas sp. (CYP153A7) was found to catalyze the regiospecific hydroxylation of (-)-limonene (B1674923) to produce (-)-perillyl alcohol. nih.gov Similarly, peroxygenase from oat seeds can catalyze the regioselective epoxidation of the endo-cyclic double bond in both this compound enantiomers. mdpi.com These enzymatic conversions are crucial for synthesizing valuable derivatives like perillyl alcohol, a potential anti-cancer agent, and various epoxides used as chemical intermediates. genscript.commdpi.com

The biological activity and sensory properties of this compound derivatives are often dependent on their specific chemical structure, including the position of functional groups (regioselectivity) and their three-dimensional arrangement (stereoselectivity). Biocatalysis excels at achieving such precise transformations. nih.gov

Different microorganisms exhibit distinct selectivities. For example, the fungus Penicillium citrinum can hydrate (B1144303) R-(+)-limonene to α-terpineol with 83% regioselectivity, while Gongronella butleri catalyzes terminal oxidation to yield perillyl alcohol. nih.govresearchgate.net The transformation of R-(+)-limonene by Fusarium proliferatum is highly specific, yielding cis-(+)-carveol. nih.gov Bacteria such as Pseudomonas putida can convert this compound enantiomers to their corresponding perillic acids. mdpi.com This high degree of control allows for the synthesis of specific, high-purity isomers that are difficult to produce through conventional chemical methods. nih.gov

Table 3: Examples of Regio- and Stereospecific Biotransformations of this compound

Biocatalyst (Microorganism/Enzyme) Substrate Major Product(s) Type of Transformation
Penicillium digitatum D-limonene α-terpineol Hydration mdpi.com
Yarrowia lipolytica R-(+)-limonene Perillic acid Oxidation nih.gov
Fusarium proliferatum R-(+)-limonene cis-(+)-carveol Enantiospecific hydroxylation nih.gov
Aspergillus cellulosae (R)-(+)-Limonene (+)-limonene-1,2-trans-diol, (+)-isopiperitenone, (+)-perillyl alcohol Dihydroxylation and hydroxylation mdpi.com
Oat Peroxygenase (R)-limonene / (S)-limonene trans-1,2-monoepoxide / cis-1,2-monoepoxide Stereospecific epoxidation mdpi.com

| Pseudomonas putida | (R)-(+)-limonene | (R)-(+)-perillic acid | Oxidation mdpi.com |

Green Chemistry and Sustainable Production Methodologies

The biotechnological production of this compound aligns with the core principles of green chemistry, which advocate for waste prevention, the use of renewable feedstocks, and the design of safer chemical processes. acs.org Microbial fermentation utilizes renewable resources like sugars instead of petroleum-based starting materials, which are often used in chemical synthesis. greenchemistry-toolkit.org

The use of biocatalysts, either as whole cells or isolated enzymes, is a cornerstone of this sustainable approach. acs.org These biological catalysts operate under mild conditions (ambient temperature and pressure), reducing energy consumption. nih.gov They also exhibit high specificity, which minimizes the formation of byproducts and simplifies purification processes, thereby preventing waste. acs.orgcore.ac.uk Furthermore, this compound itself is recognized as a "green solvent," derived from renewable citrus by-products, and can be used to replace hazardous solvents like chlorinated hydrocarbons in other industrial extraction processes. rsc.orgyoutube.com The development of efficient methods to transform this abundant, bio-based compound into high-value chemicals using sustainable catalytic processes, such as palladium catalysis for C-H bond activation, further enhances its role in a circular bioeconomy.

Advanced Research Topics and Future Directions in Limonene Studies

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play a crucial role in understanding limonene's behavior at the atomic and molecular levels, predicting its interactions, and guiding the design of new compounds and biocatalysts.

Quantum Mechanical (DFT) and Molecular Dynamics Simulations

Density Functional Theory (DFT) calculations are employed to investigate the activity and reactivity of This compound (B3431351), often in comparison with other monoterpenes. These studies can determine the bonds most susceptible to reaction and analyze global chemical reactivity descriptors. For instance, DFT calculations have been used to compare the reactivity of this compound with compounds like cymene, pinene, thymol, and menthol, indicating that this compound's reactivity falls in the middle of this group. mdpi.comnih.gov The influence of solvent models on this compound's activity has also been checked using computational methods, assuming appropriate polarized continuum models. mdpi.com DFT methods are also utilized to optimize the molecular geometry of this compound enantiomers, determining chemical descriptors such as ionization potential, electron affinity, chemical potential, and chemical hardness. iau.irjchr.org These theoretical studies can help confirm experimentally obtained results and provide insights into molecular interactions and sites of reactivity for electrophilic and nucleophilic attacks. iau.irjchr.org

Molecular Dynamics (MD) simulations are used to study the interactions of this compound with various systems, including proteins and surfaces. MD simulations have been employed to investigate the binding mechanism of this compound with human transferrin (htf), revealing extensive interaction with a deep cavity within the htf binding pocket and indicating the formation of a stable complex without substantial structural alterations upon binding. nih.gov MD simulations also provide insights into the adsorption of this compound on surfaces, such as hydroxylated silica, mimicking indoor glass surfaces. rsc.org These simulations can confirm interactions like π-hydrogen bonding between this compound and surface O-H groups and help reproduce adsorption/desorption kinetics, yielding consistent adsorption enthalpy values. rsc.org Furthermore, MD simulations have been used to study the effect of this compound on asphalt-aggregate surface adhesion, showing that this compound can effectively reduce adhesion energy and increase the diffusion coefficient of asphalt (B605645) components. bohrium.com In the context of drug design, molecular dynamic simulations can confirm the stability of drug-protein complexes formed with this compound derivatives. nih.govnih.gov

In Silico Screening and Molecular Design Methodologies

In silico screening and molecular design methodologies are applied to identify and design novel compounds based on the this compound structure with desired properties. This involves using computational tools to predict binding affinities and interactions with target molecules. For example, in silico approaches, including molecular docking, have been used to study this compound derivatives for their potential against the capsid protein of Herpes Simplex Virus-1. nih.govnih.gov These studies can reveal that certain this compound derivatives may exhibit better binding affinities to the target protein compared to standard antiviral drugs. nih.govnih.gov Molecular docking analysis has also been performed to predict the binding affinity and interaction between this compound and the fat mass and obesity-associated protein (FTO), suggesting a potential inhibitory interaction. researchgate.netunnes.ac.id

In the field of biocatalysis, computational enzyme design, coupled with in silico screening, holds promise for developing new biocatalysts. A strategy involving the design of small mutant libraries and ranking designs by high-throughput molecular dynamics simulations has been successfully applied to obtain highly stereoselective mutants of this compound epoxide hydrolase. nih.govrug.nl This indicates that computational methods can significantly reduce the experimental work required in developing enantioselective enzymes. nih.govrug.nl

Protein Engineering and Enzyme Design for this compound Synthases

Protein engineering and enzyme design efforts are focused on optimizing this compound synthases (LS) to improve this compound production and control enantioselectivity. This compound biosynthesis in microbial cell factories is often limited by the activity of LS. acs.org Researchers are exploring the natural diversity of LS homologues and using in silico analyses and mutagenesis to engineer enzymes with altered substrate specificity and improved catalytic efficiency. acs.org For instance, a this compound synthase from Agastache rugosa showing preference for neryl pyrophosphate (NPP) over geranyl pyrophosphate (GPP) has been used as a template for engineering. acs.org Combinations of mutations have been designed and tested, resulting in improved this compound production from both GPP and NPP pathways and altered selectivity towards specific enantiomers like (+)-limonene. acs.org

Cell-free protein synthesis (CFPS) is emerging as a rapid prototyping platform for designing and optimizing biosynthetic pathways, including those for this compound production. osti.govbiorxiv.org This approach allows for the modular assembly of multiple enzymatic pathways by mixing enzymes manufactured in separate CFPS reactions. osti.govbiorxiv.org Using a 9-step heterologous enzyme pathway to this compound in Escherichia coli extracts as a model, researchers have screened numerous enzyme homologs, enzyme levels, and cofactor concentrations to significantly increase this compound production. osti.govbiorxiv.org This cell-free prototyping approach can accelerate the design-build-test cycles for metabolic engineering and inform cellular design. osti.govbiorxiv.orgoup.com

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics)

The integration of omics technologies provides a comprehensive view of the biological systems interacting with this compound, offering insights into its mechanisms of action and metabolic pathways. Transcriptomics, metabolomics, and proteomics are widely applied to analyze organisms at the genetic, metabolic, and protein levels. kmutnb.ac.thtci-thaijo.orgresearchgate.nethumanspecificresearch.orgnih.gov

Transcriptomics can be used to assess the mechanisms of action of this compound, for example, by revealing how it inhibits microorganisms by disrupting metabolism, affecting the biosynthesis of cell wall and membrane components, and influencing key metabolic pathways like glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. kmutnb.ac.thtci-thaijo.org

Metabolomics allows for the examination of changes in small-molecule metabolites in response to this compound exposure, helping to elucidate potential metabolic mechanisms in organisms. kmutnb.ac.thhumanspecificresearch.orgnih.gov This technology can identify changes in important metabolites and pathways involved in stress responses. kmutnb.ac.th

Proteomics provides insights into the changes in the protein profile of organisms treated with this compound. kmutnb.ac.thhumanspecificresearch.orgnih.gov Studies using proteomics have shown that the tolerance of brewer's yeast to D-limonene involves cellular stress responses, sugar metabolism, respiration, and amino acid and lipid metabolism. kmutnb.ac.th Proteomics can also reveal the adaptation mechanisms of bacteria to this compound and clarify changes in strain proteomes, providing a theoretical foundation for further research. kmutnb.ac.th

The integration of these omics technologies offers a holistic understanding of the biological impact of this compound, moving beyond single-target investigations to a more systems-level perspective. humanspecificresearch.orgnih.gov

Multi-Targeted Mechanistic Approaches in Biological Systems

Research is increasingly focusing on the multi-targeted mechanisms of action of this compound in biological systems, acknowledging that its effects often involve interactions with multiple pathways and molecules. Studies are exploring how this compound exerts its biological activities, such as antimicrobial or anticancer effects, by simultaneously influencing various cellular processes.

For instance, this compound has been investigated as a multi-target antibiofilm and quorum sensing inhibitor against bacteria like Pseudomonas aeruginosa. jbarbiomed.comresearchgate.net Mechanistic analyses have shown that this compound inhibits biofilm formation by modulating bacterial aggregation, surface hydrophobicity, swarming motility, and extracellular polymeric substance release. jbarbiomed.comresearchgate.net Additionally, it can inhibit virulence factors and interrupt quorum sensing communication by downregulating key genes involved in these processes. jbarbiomed.comresearchgate.net

In the context of cancer research, evidence suggests that this compound targets multiple pathways to inhibit cancer progression. eurekaselect.com Its anticancer mechanisms may involve the modulation of apoptosis, promotion of autophagy, and inhibition of angiogenesis and metastasis. eurekaselect.com this compound has also been shown to inhibit oncogenic signaling molecules and related transcription factors. eurekaselect.com

Understanding these multi-targeted approaches is crucial for developing this compound-based therapies that can address complex biological processes and overcome issues like drug resistance.

Exploration of Novel Biological Activities in Non-Mammalian Systems

Beyond mammalian systems, researchers are exploring the biological activities of this compound in non-mammalian organisms, which can provide valuable insights into its broader biological impact and potential applications.

Studies in Drosophila models of diseases, such as Alzheimer's disease (AD), are being conducted to investigate the neuroprotective effects of this compound. mdpi.com Research in a Drosophila AD model has shown that this compound can exert a neuroprotective effect against the toxicity of amyloid-beta (Aβ1-42) through a strong antioxidant action. mdpi.com This includes preventing the Aβ1-42 oligomer-induced decrease in mitochondrial dehydrogenase activity and increase in reactive oxygen species (ROS) production. mdpi.com

Emerging Synthesis and Derivatization Methodologies

Recent advancements in the synthesis and derivatization of this compound are increasingly focused on sustainable and efficient approaches, moving beyond traditional methods to explore biocatalysis, chemo-enzymatic processes, and novel chemical transformations. These emerging methodologies aim to enhance yields, control stereochemistry, and utilize renewable feedstocks, aligning with green chemistry principles.

Biocatalysis and Chemo-Enzymatic Approaches

Biocatalysis, utilizing enzymes or microorganisms, offers a promising route for the selective transformation of this compound. Microbial production of this compound is being explored as a sustainable alternative to traditional extraction from citrus fruits, reducing dependence on the citrus industry and utilizing raw materials like glucose or glycerol (B35011), potentially sourced from agricultural waste nih.govresearchgate.net. Efforts are underway to engineer microorganisms, such as Yarrowia lipolytica, to enhance this compound titers through metabolic engineering strategies like overexpressing rate-limiting enzymes and suppressing inhibitory ones researchgate.net. Targeting the mevalonate (B85504) or methylerythritol 4-phosphate pathways in microorganisms can lead to sustainable this compound production mdpi.com.

Chemo-enzymatic methods combine chemical steps with enzymatic catalysis to achieve specific transformations. For instance, chemo-enzymatic epoxidation of this compound to this compound oxide has been demonstrated using immobilized Candida antarctica lipase (B570770) B in conjunction with in situ generation of peroxy octanoic acid from octanoic acid and H₂O₂ acs.orgnih.govresearchgate.netacs.org. This approach offers an eco-friendly alternative to traditional epoxidation methods that may involve hazardous reagents and generate significant waste acs.orgnih.gov. Studies have investigated parameters affecting this reaction, such as enzyme amount, acyl donor and oxidant concentrations, and reaction time and temperature, with promising yields reported researchgate.net. Microwave irradiation has also been shown to intensify the chemo-enzymatic epoxidation process, reducing reaction time acs.orgacs.org.

Another application of biocatalysis is in cascade reactions, such as the direct utilization of this compound from orange peel waste in a biocatalytic cascade towards chiral carvolactone, a building block for polymers rsc.org. Enzymes like alcohol dehydrogenases (ADHs) and old yellow enzymes (OYEs) are being explored for specific steps in the synthesis of valuable compounds from this compound polimi.it.

Novel Chemical Derivatization Techniques

Beyond biocatalysis, novel chemical methods are being developed for the functionalization of this compound. Atom Transfer Radical Addition (ATRA) and cyclization (ATRC) reactions present robust strategies for functionalizing the double bonds in terpenes like this compound, enabling coupling with trichloroacetic acid derivatives ffhdj.com. A methodology employing a catalytic system of Cu(I)Br enhanced by DMSO has shown efficiency in functionalizing this compound with various trichloroacetic acid derivatives, achieving notable yields ffhdj.com.

Trichloroacetic Acid DerivativeThis compound Yield (%)
Trichloroacetonitrile70
Ethyl trichloroacetate (B1195264)Not specified
Methyl trichloroacetateNot specified

Note: Yield data specifically for ethyl trichloroacetate and methyl trichloroacetate with this compound using this method were not detailed in the source.

Functionalization through such methods can preserve and even enhance the inherent bioactivity of this compound derivatives by introducing new functional groups ffhdj.com. These functionalized products, containing carboxylic acid derivatives and chlorine atoms, show high potential for further modifications ffhdj.com.

The synthesis of this compound-based monomers for polymerization is another active area. Sustainable methods for synthesizing functionalized terpene acrylates in continuous flow systems are being developed, utilizing ultrasound-assisted epoxidation with environmentally friendly oxidants like Oxone® uibk.ac.at. This approach avoids hazardous reagents like m-CPBA and operates under milder conditions, demonstrating improvements in reaction speed and scalability uibk.ac.at. This compound oxide, obtained from epoxidation, is a key starting material for the production of this compound-based acrylate (B77674) monomers and biodegradable polymers nih.govuibk.ac.at.

Metalation of this compound followed by derivatization offers a novel method for synthesizing bisabolane (B3257923) sesquiterpenes and other 10-substituted this compound derivatives acs.org. This method retains the optical activity of the starting material and allows for reactions with various electrophiles, such as carbon dioxide, oxygen, and alkyl halides acs.org.

Emerging research also explores the synthesis of novel hybrid molecules incorporating the this compound structure. For example, this compound-bis(isoxazole)-thiazolidinone hybrids have been synthesized through multi-step processes involving N-alkylation and 1,3-cycloaddition reactions figshare.comtandfonline.com.

Sustainable Feedstocks and Processes

A significant driver in emerging synthesis methodologies is the utilization of sustainable and renewable feedstocks. This compound itself, often sourced from citrus peel waste, serves as a renewable building block polimi.itffhdj.comuibk.ac.atresearchgate.net. Research is focused on developing waste-free synthesis methodologies and employing green chemistry principles in this compound functionalization ffhdj.com. The use of agricultural waste, such as rice husk ash-derived silica, as a support for enzyme immobilization in chemo-enzymatic processes highlights the move towards utilizing readily available and low-cost materials acs.orgacs.org. Additionally, exploring the use of natural deep eutectic solvents (NADES) in this compound bioprocessing, including extraction and chemo-enzymatic epoxidation, represents an environmentally friendly approach researchgate.net.

Polymerization Advancements

This compound is increasingly recognized as a valuable monomer for the production of sustainable polymers. Research into the polymerization of this compound includes radical polymerization, cationic polymerization, and thiol-ene polymerization mdpi.com. While challenges exist in achieving high monomer conversion and molecular weight in the direct polymerization of this compound, advancements are being made mdpi.com. Click chemistry methods, known for their efficiency and selectivity under mild conditions, are gaining interest for the conjugation of this compound in polymer synthesis mdpi.com. Radical polymerization with reversible chain transfer (RCT) is also being explored due to its tolerance to functional groups mdpi.com.

Functionalization of poly(this compound carbonate) (PLC), a biobased polycarbonate derived from this compound oxide and CO₂, is being achieved through methods like thiol-ene click chemistry to introduce functional groups such as primary amines acs.orgnih.gov. These functionalized polymers can then serve as macroinitiators for further polymerization, enabling the creation of novel hybrid macromolecules like peptide-grafted materials acs.orgnih.gov. This highlights the potential of this compound-based polymers as versatile platforms for creating new biobased materials with tailored properties acs.orgnih.gov.

The synthesis of renewably-sourced polyesters from this compound-derived monomers, such as a novel hydroxy-acid, is also being investigated, demonstrating the potential for creating polymers with high bio-based content researchgate.netrsc.org.

Q & A

Q. How should researchers design a systematic literature review for limonene extraction from citrus waste?

A robust literature review requires a structured keyword strategy (e.g., "citrus waste," "this compound*," "biorefinery") combined with Boolean operators ("AND") to capture variations like d-limonene . Exclude studies using hazardous solvents (e.g., hexane) and prioritize peer-reviewed articles with quantitative data. Snowballing—tracking citations from key papers—enhances coverage of green chemistry methods .

Q. What structural characterization methods are essential for confirming this compound’s chemical identity?

Use SMILES strings (e.g., CC1=CCC(CC1)C(C)=C) to generate 2D/3D molecular models and validate via SDF/MOL files . Cross-reference with spectral data (NMR, IR) and CAS registry numbers (5989-54-8 for (-)-limonene) to ensure purity and stereochemical accuracy .

Advanced Research Questions

Q. How can factorial design optimize studies on this compound’s synergistic/antagonistic effects with antioxidants?

Implement a three-level factorial design (e.g., high/medium/low concentrations) to assess interactions between this compound and compounds like thymol or eugenol. Code variables as +1, 0, -1 and use regression models to analyze response surfaces. Ensure standard deviations <5% through repeated trials .

Q. How should researchers address contradictory data on this compound’s therapeutic efficacy (e.g., cancer vs. neurodegenerative studies)?

Conduct meta-analyses to identify confounding variables (e.g., dosage, delivery systems). For example, this compound reduced cyclin D1 in breast cancer patients but showed variability in tumor suppression . Validate mechanisms via in vivo models (e.g., Drosophila for neuroprotection) with controlled ERK phosphorylation assays .

Q. What experimental strategies improve this compound bioconversion to perillic acid in yeast systems?

Optimize pH (6.9) and this compound concentration (0.16% v/v) using central composite design. Stepwise substrate addition doubles perillic acid yield (0.793 g·L⁻¹) by mitigating toxicity. Replace pure this compound with orange oil (89.1% this compound) to enhance cost-efficiency and molar yield (29.7%) .

Q. What methodological challenges arise when studying this compound’s antiviral activity across in vitro and in vivo models?

Address volatility via encapsulation (e.g., cyclodextrins) for consistent dosing. In herpesvirus studies, this compound’s efficacy depends on pre-infection application timing. Replicate findings using dual antiviral assays (e.g., plaque reduction, viral load quantification) .

Q. How can fractional distillation parameters maximize this compound recovery from orange oil?

Optimize wiped-film evaporator settings: temperature (60–80°C), feed rate (4–10 g/min), and reflux ratio (0–1). Quantify this compound purity in distillates/residues via GC-MS and validate with central composite designs .

Methodological Tables

Table 1. Key Parameters for this compound Bioconversion to Perillic Acid

ParameterOptimal ValueMethodological Source
pH6.9Central composite design
This compound concentration0.16% (v/v)Stepwise addition
Molar yield (orange oil)29.7%Comparative substrate analysis

Table 2. Critical Factors in this compound Separation via Fractional Distillation

FactorRange TestedImpact on Purity
Temperature60–80°CDirectly proportional
Feed rate4–10 g/minInversely proportional
Reflux ratio0–1Non-linear correlation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.